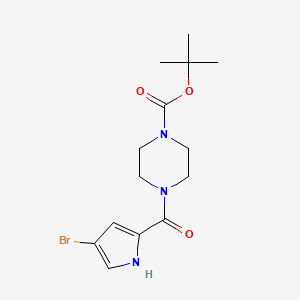
tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate
描述
Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bromo-substituted pyrrole moiety attached to a piperazine ring, which is further esterified with tert-butyl carboxylate.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of 4-bromo-1H-pyrrole-2-carboxylic acid: This can be achieved through the bromination of 1H-pyrrole-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Coupling with piperazine: The activated acid chloride is then reacted with piperazine to form the piperazine derivative.
Esterification: Finally, the carboxylic acid group is esterified with tert-butanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-substituted pyrrole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated pyrrole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl lithium compounds (e.g., n-butyllithium) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives with reduced bromine content.
Substitution: Formation of various substituted pyrrole derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate may be explored for its therapeutic potential. Its ability to interact with biological targets can lead to the development of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of various agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for large-scale industrial applications.
作用机制
The mechanism by which tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways. The bromo-substituted pyrrole moiety can interact with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.
相似化合物的比较
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound is structurally similar but features a pyrazole ring instead of a pyrrole ring.
1-tert-butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: This compound has a similar pyrrole core but differs in the substitution pattern and functional groups.
Uniqueness: Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological interactions.
属性
IUPAC Name |
tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12(19)11-8-10(15)9-16-11/h8-9,16H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQXIRKTUXCWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














